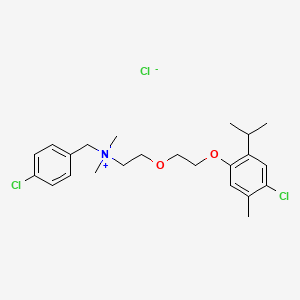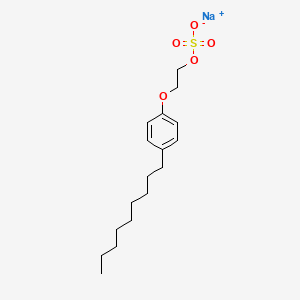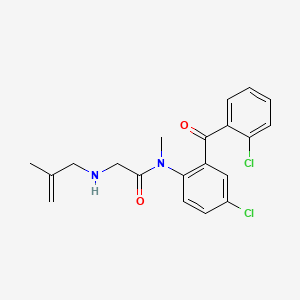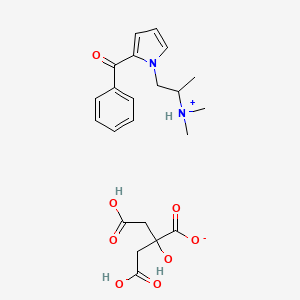
2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine. In this case, the starting materials would include a benzoyl-substituted 1,4-dicarbonyl compound and 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoyl group to a benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, alkoxides, polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Pyrrole oxides.
Reduction: Benzyl-substituted pyrroles.
Substitution: Various substituted pyrroles depending on the nucleophile used.
Scientific Research Applications
2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylamino propyl side chain may enhance the compound’s solubility and facilitate its transport across cell membranes. The pyrrole ring can participate in various biochemical pathways, leading to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzoylpyrrole: Lacks the dimethylamino propyl side chain, resulting in different biological activities.
1-(3-(Dimethylamino)propyl)pyrrole: Lacks the benzoyl group, leading to variations in its chemical reactivity and applications.
Pyrrole-2-carboxylate: Contains a carboxylate group instead of a benzoyl group, affecting its chemical properties and uses.
Uniqueness
2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate is unique due to the combination of its benzoyl group and dimethylamino propyl side chain. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
7001-97-0 |
|---|---|
Molecular Formula |
C22H28N2O8 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-(2-benzoylpyrrol-1-yl)propan-2-yl-dimethylazanium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C16H20N2O.C6H8O7/c1-13(17(2)3)12-18-11-7-10-15(18)16(19)14-8-5-4-6-9-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-11,13H,12H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
QADJMRYFQBLPMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC=C1C(=O)C2=CC=CC=C2)[NH+](C)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B13786292.png)
![2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13786300.png)
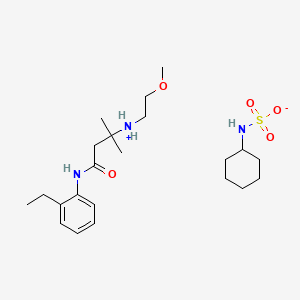
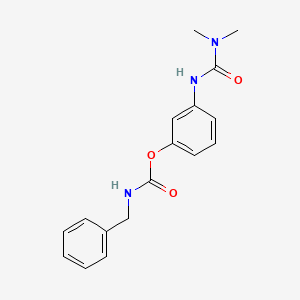
![2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate](/img/structure/B13786323.png)
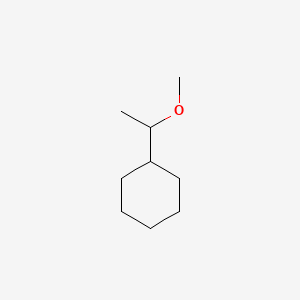

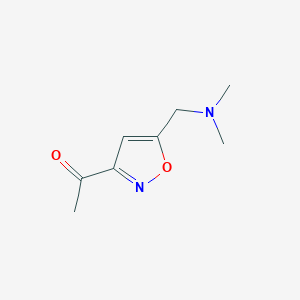
![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)

